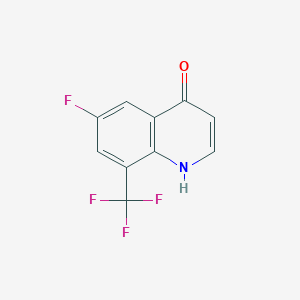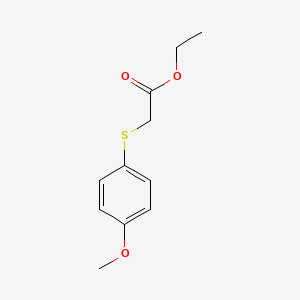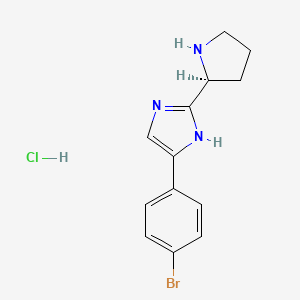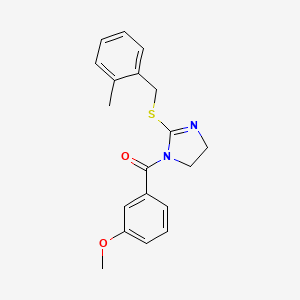
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol is a chemical compound with the molecular formula C10H5F4NO. It has a molecular weight of 231.15 . The IUPAC name for this compound is 6-fluoro-8-(trifluoromethyl)-4-quinolinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5F4NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Research has focused on the synthesis and characterization of fluoroquinolone derivatives, including their optical and morphological studies. For instance, the synthesis of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives showcased their fluorescence in solid states and aggregation-induced emission (AIE) properties due to restricted intramolecular rotation, attributed to the electron-withdrawing trifluoromethyl group. These compounds displayed fluorescence with low quantum yields because of intramolecular charge transfer, highlighting their potential in optical applications (Rajalakshmi & Palanisami, 2020).
Antibacterial Activity The antibacterial activity of fluoroquinolone derivatives has been a significant area of research, with studies focusing on novel compounds exhibiting potent effects against various bacterial strains. The synthesis and evaluation of novel 1-trifluoromethyl-4-quinolone derivatives revealed compounds with comparable antibacterial activity to norfloxacin against specific strains, demonstrating the potential of fluoroquinolone derivatives in developing new antibacterial agents (Asahina et al., 2005).
Chemical and Biological Classifications Fluoroquinolones are classified based on their chemical structures and biological activity, with distinctions made between their efficacy against different bacterial spectra and metabolism rates. This classification aids in predicting the antibacterial activity, pharmacokinetics, and potential side effects of fluoroquinolones, offering insights into their application in treating bacterial infections (Bryskier & Chantot, 2012).
Photophysical Properties The photophysical properties of fluoroquinolone derivatives have been explored, including studies on their fluorescence emission and quantum yields. Research on aluminum complexes of fluorophenyl substituted 8-hydroxyquinoline derivatives showed enhanced fluorescence emission, with theoretical investigations supporting these findings through ab initio and density functional theory calculations (Suliman et al., 2014).
Safety and Hazards
6-Fluoro-8-(trifluoromethyl)quinolin-4-ol may cause respiratory irritation, skin irritation, and serious eye irritation. It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fumes and contact with skin and eyes. Wear protective gloves, protective clothing, eye protection, and face protection .
Wirkmechanismus
Target of Action
This compound belongs to the class of quinolines , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels
Mode of Action
As a quinoline derivative , it may interact with its targets by forming hydrogen bonds, hydrophobic interactions, or π-π stacking interactions. These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biological processes, including signal transduction, enzyme catalysis, and ion transport . The specific pathways affected by this compound will depend on its targets and their roles in cellular processes.
Pharmacokinetics
The trifluoromethyl group may enhance the compound’s metabolic stability, while the presence of the hydroxyl group may influence its solubility and absorption
Result of Action
Depending on its targets and mode of action, this compound could potentially modulate a variety of cellular processes, leading to changes in cell function or viability .
Action Environment
The action, efficacy, and stability of 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol may be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular context
Eigenschaften
IUPAC Name |
6-fluoro-8-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEVTJJXRXWUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2917936.png)
![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2917938.png)
![2-(naphthalen-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2917939.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2917940.png)

![6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2917943.png)
![Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate](/img/structure/B2917944.png)
![N-[(5-methylfuran-2-yl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2917945.png)

![3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline](/img/structure/B2917953.png)
![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide](/img/structure/B2917954.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2917956.png)